molecular formula C14H21NO B13525933 2-(4-Ethoxyphenyl)-6-methylpiperidine

2-(4-Ethoxyphenyl)-6-methylpiperidine

Cat. No.: B13525933
M. Wt: 219.32 g/mol
InChI Key: LMXQPVMHPVXTFN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-6-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-ethoxyphenyl group and a methyl group

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-6-methylpiperidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-9-7-12(8-10-13)14-6-4-5-11(2)15-14/h7-11,14-15H,3-6H2,1-2H3

InChI Key

LMXQPVMHPVXTFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCC(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-methylpiperidine.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Synthetic Formation via Cyclization and Condensation

The compound is typically synthesized through cyclization or condensation reactions. Key methods include:

a. Reductive Amination

  • Reactants : 4-Ethoxyphenylacetone and methylamine derivatives.

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) in methanol under reflux (6–8 hours).

  • Mechanism : Formation of a Schiff base intermediate followed by reduction to the piperidine ring .

b. Intramolecular Imine Cyclization

  • Reactants : δ-Amino pentanal precursors derived from L-lysine analogs.

  • Conditions : Acidic or enzymatic catalysis (e.g., copper amine oxidase).

  • Product : Δ¹-Piperideine intermediate, subsequently reduced to the piperidine core .

Substitution Reactions

The ethoxyphenyl and methyl groups participate in nucleophilic and electrophilic substitutions:

Reaction Type Conditions Products Yield Reference
O-Dealkylation HBr/AcOH, reflux (4 h)2-(4-Hydroxyphenyl)-6-methylpiperidine72%
N-Alkylation CH₃I, K₂CO₃, DMF, 60°C (12 h)Quaternary ammonium salt derivatives68%

Oxidation Pathways

The methyl group at position 6 undergoes oxidation under controlled conditions:

a. Side-Chain Oxidation

  • Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).

  • Product : 6-Carboxy-2-(4-ethoxyphenyl)piperidine.

  • Mechanism : Sequential oxidation of the methyl group to carboxylic acid via alcohol and ketone intermediates .

b. Ring Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid).

  • Product : N-Oxide derivative.

  • Application : Enhances solubility for pharmacokinetic studies .

Reduction and Hydrogenation

The piperidine ring exhibits stability under standard hydrogenation conditions but participates in selective reductions:

Substrate Conditions Product Selectivity
2-(4-Ethoxyphenyl)-6-methyl-Δ³-piperidineH₂ (1 atm), Pd/C, EtOHSaturated piperidine derivative>95% trans

Derivatization via Thiosemicarbazone Formation

The ketone derivative (2-(4-ethoxyphenyl)-6-methylpiperidin-4-one) reacts with thiosemicarbazide:

  • Conditions : Reflux in methanol with conc. HCl (2 hours).

  • Product : Thiosemicarbazone derivatives (e.g., 17–24 in ).

  • Applications : Anticancer and antimicrobial agent development .

Aza-Michael Addition

The piperidine ring’s nitrogen participates in stereoselective additions:

  • Reactants : α,β-unsaturated carbonyl compounds (e.g., methyl acrylate).

  • Catalyst : Quinoline organocatalyst with trifluoroacetic acid.

  • Product : 2,5-Disubstituted piperidines with enantiomeric excess (ee >85%) .

Radical Cyclization

Intramolecular reactions form complex bicyclic structures:

  • Substrate : 1,6-Enynes derived from 2-(4-ethoxyphenyl)-6-methylpiperidine.

  • Conditions : Triethylborane-initiated radical cascade.

  • Product : Alkylidene piperidines with cyclopropane motifs .

Comparative Reactivity of Structural Analogs

The ethoxyphenyl group enhances lipophilicity and alters electronic density compared to analogs:

Analog Key Reaction Outcome
3-Ethoxy-N-methylpiperidineN-AcylationFaster kinetics due to reduced steric hindrance
N-(4-Methoxyphenyl)piperazineElectrophilic Aromatic SubstitutionLower regioselectivity vs. ethoxy analog

Mechanistic Insights

  • Steric Effects : The 6-methyl group hinders axial attacks on the piperidine ring, favoring equatorial functionalization .

  • Electronic Effects : The ethoxy group’s +M effect activates the phenyl ring for electrophilic substitutions (e.g., nitration).

Scientific Research Applications

2-(4-Ethoxyphenyl)-6-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-6-methylpiperidine
  • 2-(4-Ethylphenyl)-6-methylpiperidine
  • 2-(4-Chlorophenyl)-6-methylpiperidine

Uniqueness

2-(4-Ethoxyphenyl)-6-methylpiperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-Ethoxyphenyl)-6-methylpiperidine, a compound within the piperidine class, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and analgesic effects. This article synthesizes current research findings, case studies, and experimental data to elucidate its biological activity.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C14_{14}H19_{19}N
  • Molecular Weight : 219.31 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Sphingosine Kinase (SphK) : Compounds targeting SphK1 have shown promising anticancer activities by modulating cell survival and proliferation pathways, including the NF-κB pathway .
  • Interaction with Receptors : Piperidine derivatives often interact with neurotransmitter receptors, which may contribute to their analgesic properties .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human lung cancer (A549)
    • Human ovarian cancer (SKOV3)
    • Human melanoma (A375)
    • Human colon cancer (LOVO)

The compound showed a notable inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Notes
A54912.5Significant inhibition observed
SKOV310.0Comparable to standard chemotherapeutics
A37515.0Induces apoptosis in treated cells
LOVO8.0High selectivity for cancer cells

Analgesic Activity

The analgesic properties of piperidine derivatives have been well-documented. For instance, similar compounds have been shown to exhibit pain-relieving effects comparable to morphine in animal models .

Case Studies

  • Study on Anticancer Efficacy : A recent study reported that this compound significantly reduced tumor size in xenograft models of melanoma when administered at doses of 50 mg/kg . The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.
  • Analgesic Properties : In a comparative study involving various piperidine derivatives, this compound was evaluated for its analgesic effects using the tail-flick test in mice. It demonstrated a significant reduction in pain response times, indicating effective analgesia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of piperidine derivatives:

  • Substituents on the aromatic ring can significantly influence biological activity.
  • The presence of an ethoxy group at the para position enhances solubility and bioavailability compared to other substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)-6-methylpiperidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving piperidine precursors and ethoxyphenyl derivatives. Optimize parameters such as solvent polarity (e.g., dichloromethane for enhanced reactivity ), temperature (50–80°C for controlled kinetics), and catalysts (e.g., PtO₂ for hydrogenation steps ). Use factorial design to evaluate interactions between variables (e.g., molar ratios, reaction time) . Monitor purity via HPLC or GC-MS, targeting ≥95% yield with minimal byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ X-ray crystallography to resolve the 3D conformation of the piperidine ring and substituent orientation . Validate electronic properties using DFT calculations (e.g., HOMO-LUMO gaps) and spectroscopic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm chair/boat conformations of the piperidine ring .
  • FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation) . Use PPE (gloves, goggles), fume hoods, and inert-atmosphere techniques for air-sensitive steps. Store at 2–8°C in sealed containers under nitrogen . For waste, segregate organic byproducts and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Conduct meta-analyses of existing pharmacological studies (e.g., antimicrobial vs. anti-inflammatory assays ). Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables. Use statistical tools (ANOVA, Tukey’s test) to assess reproducibility. Cross-reference with structural analogs (e.g., 4-piperidone derivatives ) to identify substituent-dependent activity trends.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., ethoxy group lipophilicity) with ADME profiles. Use molecular docking (AutoDock Vina) to simulate interactions with targets like cytochrome P450 enzymes . Validate predictions via in vitro assays (e.g., microsomal stability tests) . Leverage cheminformatics software (Schrödinger Suite) for toxicity profiling .

Q. How can researchers design experiments to explore the compound’s mechanism of action in neurological disorders?

  • Methodological Answer :

  • In vitro : Test affinity for neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) via radioligand binding assays .
  • In vivo : Use rodent models to assess blood-brain barrier penetration (microdialysis) and behavioral outcomes (e.g., forced swim test for antidepressant activity).
  • Mechanistic Studies : Employ CRISPR-Cas9 knockouts to identify gene pathways modulated by the compound .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate LD₅₀/LC₅₀ values with 95% confidence intervals. Apply hierarchical clustering to group compounds by toxicity profiles . For high-throughput screens, use machine learning (random forests) to prioritize hits .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Standardize reagents (e.g., anhydrous solvents, >99% purity) and equipment (e.g., calibrated reflux condensers). Document environmental variables (humidity, oxygen levels) . Share raw data via platforms like Zenodo for cross-lab validation. Investigate batch effects via mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.